molecular formula C8H11F4N B14866775 Bis((2,2-difluorocyclopropyl)methyl)amine

Bis((2,2-difluorocyclopropyl)methyl)amine

Cat. No.: B14866775
M. Wt: 197.17 g/mol
InChI Key: BAARWOSVWUPGSS-UHFFFAOYSA-N
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Description

Bis((2,2-difluorocyclopropyl)methyl)amine is an organic compound characterized by the presence of two difluorocyclopropyl groups attached to a central amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis((2,2-difluorocyclopropyl)methyl)amine typically involves the reaction of 2,2-difluorocyclopropanemethanol with an amine source. One common method includes the use of a palladium-catalyzed reaction, which facilitates the formation of the desired product under mild conditions . The reaction conditions often involve the use of solvents such as dichloromethane and the presence of a base like potassium carbonate to neutralize the reaction mixture.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the incorporation of advanced purification techniques such as chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis((2,2-difluorocyclopropyl)methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The difluorocyclopropyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, fluorinated compounds, and substituted cyclopropyl derivatives.

Scientific Research Applications

Bis((2,2-difluorocyclopropyl)methyl)amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis((2,2-difluorocyclopropyl)methyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorocyclopropyl groups can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to bis((2,2-difluorocyclopropyl)methyl)amine include other difluorocyclopropyl derivatives, such as:

  • 2,2-Difluorocyclopropanemethanol
  • 2-(2,2-Difluorocyclopropyl)naphthalene
  • Difluoroalkanes

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of two difluorocyclopropyl groups attached to a central amine. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H11F4N

Molecular Weight

197.17 g/mol

IUPAC Name

1-(2,2-difluorocyclopropyl)-N-[(2,2-difluorocyclopropyl)methyl]methanamine

InChI

InChI=1S/C8H11F4N/c9-7(10)1-5(7)3-13-4-6-2-8(6,11)12/h5-6,13H,1-4H2

InChI Key

BAARWOSVWUPGSS-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)CNCC2CC2(F)F

Origin of Product

United States

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